

# physicochemical properties of enantiopure (+)-camphor

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## Compound of Interest

Compound Name: (+)-Camphor

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An In-depth Technical Guide to the Physicochemical Properties of Enantiopure **(+)-Camphor**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of enantiopure **(+)-camphor**, a bicyclic monoterpene ketone of significant interest in the pharmaceutical and chemical industries. The data and methodologies presented herein are intended to support research, development, and quality control activities.

## Physicochemical Properties

Enantiopure **(+)-camphor**, systematically named (1R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, is a white, crystalline solid known for its characteristic penetrating odor.<sup>[1][2][3]</sup> Its physical and chemical characteristics are crucial for its application in various fields, including its use as a topical analgesic, a plasticizer, and a chiral auxiliary in chemical synthesis.

## Structural and General Properties

Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>16</sub> O	[4][5]
Molar Mass	152.23 g/mol	[5]
Appearance	Colorless or white crystalline powder/solid	[1][2]
Odor	Strong, penetrating, aromatic, mothball-like	[1][2]
Density	0.992 g/cm <sup>3</sup> at 25 °C	[1][4]

## Thermal Properties

The thermal behavior of **(+)-camphor** is a critical indicator of its purity.[6] It is known to sublime at room temperature.[7]

Property	Value	Reference
Melting Point	175–179 °C (347–351 °F; 448–450 K)	[6][8]
Boiling Point	204–209 °C (408 °F; 482 K)	[4][8][9]
Flash Point	66 °C (150 °F) (closed cup)	[1][10]
Autoignition Temp.	870 °F (466 °C)	

## Optical Properties

As a chiral molecule, **(+)-camphor** rotates plane-polarized light, a property defined by its specific rotation.

Property	Value	Conditions	Reference
Specific Rotation	+44.26° to +44.3°	Ethanol, 20°C, Sodium D-line (589 nm)	[11][12]

## Solubility Data

The solubility of **(+)-camphor** is a key parameter for formulation development.

Solvent	Solubility	Temperature	Reference
Water	1.2 g/L	20-25 °C	<a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[8]</a>
Ethanol	1 g / 1 mL (freely soluble)	25 °C	<a href="#">[1]</a> <a href="#">[13]</a>
Ether	1 g / 1 mL (freely soluble)	25 °C	<a href="#">[1]</a>
Chloroform	1 g / 0.5 mL (freely soluble)	25 °C	<a href="#">[1]</a>
Acetone	~2500 g/dm <sup>3</sup> (freely soluble)	-	<a href="#">[8]</a>
Acetic Acid	~2000 g/dm <sup>3</sup> (freely soluble)	-	<a href="#">[8]</a>
Fatty Oils	Freely Soluble	-	<a href="#">[14]</a>

## Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and identification of **(+)-camphor**.

Technique	Key Peaks / Signals	Reference
Infrared (IR)	Strong C=O stretch at ~1740 cm <sup>-1</sup> , C-H stretches at ~2800-3000 cm <sup>-1</sup>	<a href="#">[15]</a> <a href="#">[16]</a>
<sup>1</sup> H-NMR (in CDCl <sub>3</sub> )	Three distinct methyl singlets (~0.8-1.0 ppm), complex multiplets for methylene and methine protons.	<a href="#">[17]</a> <a href="#">[18]</a>
<sup>13</sup> C-NMR (in CDCl <sub>3</sub> )	Carbonyl carbon (C=O) at ~219 ppm, quaternary carbons, and methyl carbons at distinct shifts.	<a href="#">[17]</a>

## Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of **(+)-camphor**.

### Determination of Melting Point (Capillary Method)

This method relies on the visual observation of the phase transition from solid to liquid. Automated instruments offer higher precision and reproducibility.[\[6\]](#)[\[19\]](#)

Apparatus:

- Melting point apparatus (e.g., Thiele tube or automated instrument)
- Capillary tubes (sealed at one end)
- Thermometer (calibrated)
- Heating medium (e.g., silicone oil)
- Spatula and porous plate

Procedure:

- Sample Preparation: Finely powder a small amount of dry **(+)-camphor** on a porous plate. [\[20\]](#)
- Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm. [\[20\]](#)
- Apparatus Setup: Attach the capillary tube to the thermometer, ensuring the sample is aligned with the thermometer bulb. Place the assembly into the melting point apparatus.
- Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range. [\[6\]](#)[\[20\]](#)

## Measurement of Specific Rotation (Polarimetry)

Optical activity is measured using a polarimeter, which quantifies the rotation of plane-polarized light by a chiral sample. [\[21\]](#)[\[22\]](#)

Apparatus:

- Polarimeter (with sodium D-line source, 589 nm)
- Polarimeter cell (sample tube), typically 1 dm in length
- Volumetric flask and analytical balance
- Solvent (e.g., high-purity ethanol)

Procedure:

- Solution Preparation: Accurately weigh a sample of **(+)-camphor** (e.g., 5 g) and dissolve it in a precise volume of ethanol (e.g., in a 50 mL volumetric flask) at a constant temperature (e.g., 20 °C). [\[23\]](#)

- Instrument Calibration: Calibrate the polarimeter using a blank solvent-filled cell, setting the zero point.
- Sample Measurement: Rinse and fill the polarimeter cell with the prepared camphor solution, ensuring no air bubbles are present. Place the cell in the polarimeter.
- Data Acquisition: Measure the observed angle of rotation ( $\alpha$ ). Take multiple readings and calculate the average.[\[22\]](#)
- Calculation: Calculate the specific rotation  $[\alpha]$  using the formula:  $[\alpha] = \alpha / (l \times c)$  Where:
  - $\alpha$  = observed rotation in degrees
  - $l$  = path length of the cell in decimeters (dm)
  - $c$  = concentration of the solution in g/mL[\[24\]](#)

## Spectroscopic Analysis

**2.3.1 Fourier-Transform Infrared (FTIR) Spectroscopy** FTIR spectroscopy is used to identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

- Background Scan: Record a background spectrum of the clean ATR crystal.
- Sample Application: Place a small amount of the solid **(+)-camphor** sample directly onto the ATR crystal and apply pressure to ensure good contact.
- Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ . The instrument software will automatically generate the absorbance or transmittance spectrum.
- Analysis: Identify the characteristic absorption bands, notably the strong carbonyl ( $\text{C=O}$ ) peak.[\[15\]](#)[\[25\]](#)

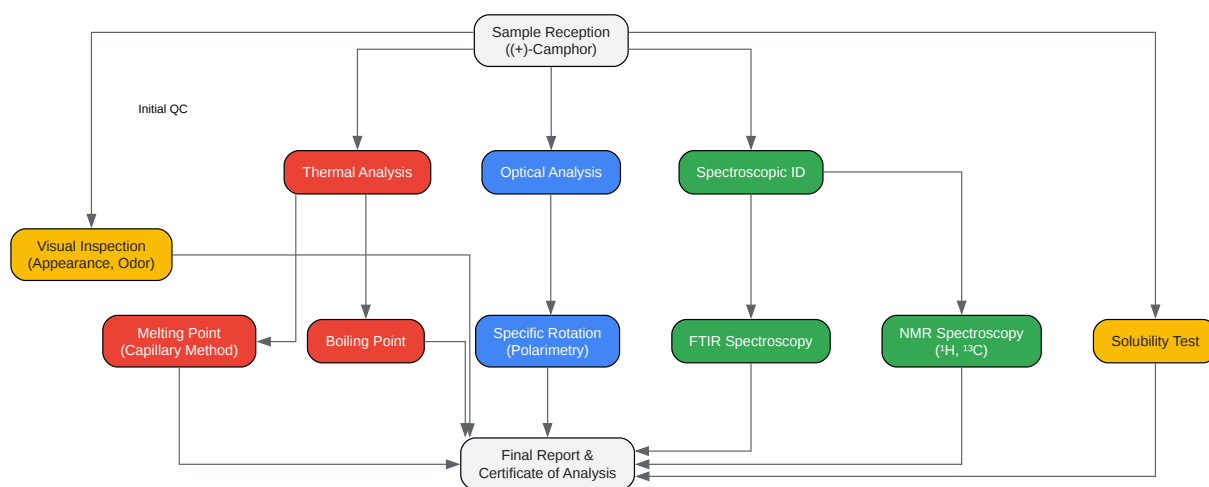
**2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy** NMR spectroscopy provides detailed information about the molecular structure.

#### Procedure:

- **Sample Preparation:** Dissolve an accurately weighed amount of **(+)-camphor** in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in an NMR tube.[\[17\]](#)
- **Data Acquisition:** Place the NMR tube in the spectrometer and acquire  $^1\text{H}$  and  $^{13}\text{C}$  spectra. Standard experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- **Data Processing:** Process the raw data (FID) using appropriate software to obtain the final spectra.
- **Analysis:** Integrate the proton signals and assign chemical shifts for both proton and carbon nuclei by comparing with literature values and using correlation spectra.[\[17\]](#)[\[18\]](#)

## Visualization of Physicochemical Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of an enantiopure **(+)-camphor** sample.



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Caption: Workflow for the physicochemical characterization of **(+)-camphor**.

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